molecular formula C25H23Cl2NO2S B14771980 6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one

6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14771980
M. Wt: 472.4 g/mol
InChI Key: BBGQXRGCVLXCQO-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound It is characterized by its complex molecular structure, which includes chlorinated indene, propyl, pyridinylthio, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction.

    Chlorination: The indene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Propyl Group: The propyl group can be introduced via a Grignard reaction or alkylation.

    Formation of Pyridinylthio and Benzyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the propyl group or the indene core.

    Reduction: Reduction reactions can occur at the chlorinated positions or the pyridinylthio group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyridinylthio groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Use as a catalyst or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloro-2-propyl-1H-inden-1-one: Similar indene core but lacks the pyridinylthio and benzyl groups.

    2-Propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one: Similar structure but without chlorination.

Uniqueness

The presence of both chlorinated indene and pyridinylthio groups makes 6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one unique. These functional groups may confer specific chemical reactivity and biological activity that are not present in similar compounds.

Properties

Molecular Formula

C25H23Cl2NO2S

Molecular Weight

472.4 g/mol

IUPAC Name

6,7-dichloro-2-propyl-5-[[3-(pyridin-4-ylsulfanylmethyl)phenyl]methoxy]-2,3-dihydroinden-1-one

InChI

InChI=1S/C25H23Cl2NO2S/c1-2-4-18-12-19-13-21(23(26)24(27)22(19)25(18)29)30-14-16-5-3-6-17(11-16)15-31-20-7-9-28-10-8-20/h3,5-11,13,18H,2,4,12,14-15H2,1H3

InChI Key

BBGQXRGCVLXCQO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC3=CC(=CC=C3)CSC4=CC=NC=C4

Origin of Product

United States

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